
2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
Overview
Description
2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H10N2O2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a pyrazole ring with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound, followed by methylation to introduce the methyl group at the 1-position.
Cyclopropanation: The cyclopropane ring can be introduced by reacting an appropriate alkene with a carbene precursor, such as diazomethane, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.
Pathway Modulation: Affecting key biochemical pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
2-(1-methyl-1H-pyrazol-4-yl)acetic acid: Similar structure but with an acetic acid group instead of a cyclopropane ring.
2-(1-methyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a propanoic acid group.
2-(1-methyl-1H-pyrazol-4-yl)butanoic acid: Similar structure but with a butanoic acid group.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
2-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid, also known as rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid, is a compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C8H10N2O2
- Molecular Weight : 166.18 g/mol
- CAS Number : 1820569-90-1
Research indicates that compounds in the pyrazole class, including this compound, may act as inhibitors of lactate dehydrogenase (LDH), an enzyme involved in the metabolic pathway of glycolysis. Inhibition of LDH can lead to reduced lactate production and altered energy metabolism in cancer cells, which is a promising strategy for cancer therapy.
Inhibition of LDH
A study highlighted the optimization of pyrazole-based compounds that demonstrated low nanomolar inhibition of both LDHA and LDHB isoforms. These inhibitors were shown to significantly reduce lactate production and inhibit glycolysis in various cancer cell lines, including MiaPaCa2 (pancreatic cancer) and A673 (sarcoma) cells . The study utilized quantitative high-throughput screening and structure-based design to identify lead compounds with strong efficacy.
Biological Activity Data
Case Studies
Several case studies have explored the biological activity of this compound:
-
Cancer Metabolism Study :
- Objective : To assess the impact of pyrazole derivatives on cancer cell metabolism.
- Findings : The compound exhibited potent inhibition of LDH, leading to decreased lactate levels and altered metabolic profiles in treated cells. This suggests a potential role in cancer treatment by targeting metabolic pathways .
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Toxicology Assessment :
- Objective : To evaluate the safety profile of the compound.
- Results : Preliminary toxicity studies indicated that while the compound showed significant biological activity, its irritant properties necessitate careful handling and further investigation into its safety profile for therapeutic use.
Q & A
Q. Basic: What are the optimal synthetic routes for 2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid?
Methodological Answer:
The synthesis typically involves two key steps: cyclopropane ring formation and pyrazole substitution.
- Cyclopropanation: Use transition-metal-catalyzed reactions (e.g., Simmons–Smith conditions) to construct the cyclopropane ring. For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed .
- Suzuki–Miyaura Coupling: Introduce the 1-methylpyrazole moiety via cross-coupling between a cyclopropane boronic ester and 4-bromo-1-methylpyrazole. Optimize reaction conditions (e.g., Pd catalysts, base, solvent) to enhance yield .
- Carboxylic Acid Activation: Protect the carboxylic acid group during synthesis (e.g., as an ethyl ester) to prevent side reactions, followed by deprotection under mild acidic conditions .
Q. Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) to assess purity. Mobile phases often combine water/acetonitrile with 0.1% trifluoroacetic acid .
- Spectroscopy:
- NMR: Analyze - and -NMR spectra to confirm cyclopropane ring geometry (e.g., trans/cis coupling constants) and pyrazole substitution patterns .
- X-ray Crystallography: For unambiguous structural confirmation, employ SHELXL for refinement, leveraging high-resolution data to resolve stereochemical ambiguities .
Q. Advanced: How does the stereochemistry of the cyclopropane ring influence biological activity?
Methodological Answer:
- Stereochemical Analysis: Use chiral chromatography or enantioselective synthesis to isolate (1R,2R)- and (1S,2S)-isomers. Compare their binding affinities to targets (e.g., orexin receptors) via radioligand displacement assays .
- Structure–Activity Relationship (SAR): Modify substituents on the cyclopropane ring and correlate changes with activity. For example, trans-isomers often exhibit higher receptor affinity due to optimal spatial alignment of functional groups .
Q. Advanced: What computational methods predict the compound's interactions with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding modes. Optimize geometries using B3LYP/6-31G* basis sets .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., orexin receptors). Validate predictions with experimental IC values from competitive binding assays .
Q. Basic: What are common impurities in synthesis, and how are they controlled?
Methodological Answer:
- Byproduct Identification: Common impurities include unreacted boronic esters or deprotected carboxylic acid derivatives. Monitor via LC-MS and adjust reaction stoichiometry or purification steps (e.g., flash chromatography) .
- Purification Strategies: Employ recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC to isolate the target compound with ≥98% purity .
Q. Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Assay Standardization: Replicate experiments under controlled conditions (e.g., cell lines, buffer pH, incubation time). For example, discrepancies in orexin receptor antagonism may arise from variations in HEK293 vs. CHO-K1 cell models .
- Comparative SAR Studies: Synthesize structural analogs (e.g., varying pyrazole substituents) and test in parallel to isolate critical pharmacophores .
Q. Basic: What are best practices for storing and handling this compound?
Methodological Answer:
- Storage: Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the cyclopropane ring .
- Handling: Use anhydrous solvents (e.g., DMF, DCM) during synthesis to avoid acid-catalyzed ring-opening reactions .
Q. Advanced: What is the role of the pyrazole substituent in modulating receptor binding affinity?
Methodological Answer:
- Substituent Screening: Synthesize analogs with halogens, methyl, or trifluoromethyl groups at the pyrazole 4-position. Assess binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Hydrogen-Bonding Analysis: Molecular dynamics simulations reveal that the pyrazole nitrogen forms critical H-bonds with receptor residues (e.g., His³⁵⁰ in orexin receptors), which can be optimized for enhanced affinity .
Q. Advanced: How to design experiments to study the compound's metabolic stability?
Methodological Answer:
- In Vitro Assays: Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Identify metabolites (e.g., hydroxylated cyclopropane derivatives) .
- Enzyme Inhibition Studies: Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates to assess potential drug–drug interactions .
Q. Advanced: What strategies optimize solubility for in vivo studies?
Methodological Answer:
- Prodrug Design: Convert the carboxylic acid to a methyl ester or amide prodrug to enhance lipophilicity. Evaluate hydrolysis kinetics in plasma .
- Formulation: Use co-solvents (e.g., PEG 400) or nanoemulsions to improve aqueous solubility. Characterize stability via dynamic light scattering (DLS) .
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-5(3-9-10)6-2-7(6)8(11)12/h3-4,6-7H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAROOKLCXZXMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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